Cas no 1220019-51-1 (3-(2-Pyridinyl)-1H-indole-2-carboxylic acid)

3-(2-Pyridinyl)-1H-indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid
- 3-(PYRIDIN-2-YL)-1H-INDOLE-2-CARBOXYLIC ACID
- SCHEMBL18919796
- 3-(pyridin-2-yl)-1H-indole-2-carboxylicacid
- 1220019-51-1
- AKOS015854340
- 3-pyridin-2-yl-1H-indole-2-carboxylic acid
- DTXSID301261703
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- MDL: MFCD13562937
- インチ: 1S/C14H10N2O2/c17-14(18)13-12(11-7-3-4-8-15-11)9-5-1-2-6-10(9)16-13/h1-8,16H,(H,17,18)
- InChIKey: OPFPUKYSQYOGCI-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC=C2)C(C2=NC=CC=C2)=C1C(O)=O
計算された属性
- せいみつぶんしりょう: 238.074227566g/mol
- どういたいしつりょう: 238.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 66Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 490.4±35.0 °C at 760 mmHg
- フラッシュポイント: 250.4±25.9 °C
- じょうきあつ: 0.0±1.3 mmHg at 25°C
3-(2-Pyridinyl)-1H-indole-2-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(2-Pyridinyl)-1H-indole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P997503-50mg |
3-(2-Pyridinyl)-1H-indole-2-carboxylic Acid |
1220019-51-1 | 50mg |
$ 135.00 | 2022-06-03 | ||
Matrix Scientific | 053836-500mg |
3-(2-Pyridinyl)-1H-indole-2-carboxylic acid |
1220019-51-1 | 500mg |
$237.00 | 2023-09-09 | ||
Chemenu | CM256394-5g |
3-(Pyridin-2-yl)-1H-indole-2-carboxylic acid |
1220019-51-1 | 95% | 5g |
$446 | 2023-02-03 | |
Chemenu | CM256394-5g |
3-(Pyridin-2-yl)-1H-indole-2-carboxylic acid |
1220019-51-1 | 95% | 5g |
$421 | 2021-08-04 | |
TRC | P997503-5mg |
3-(2-Pyridinyl)-1H-indole-2-carboxylic Acid |
1220019-51-1 | 5mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD207400-1g |
3-(Pyridin-2-yl)-1H-indole-2-carboxylic acid |
1220019-51-1 | 95+% | 1g |
¥1029.0 | 2023-04-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD207400-5g |
3-(Pyridin-2-yl)-1H-indole-2-carboxylic acid |
1220019-51-1 | 95+% | 5g |
¥3087.0 | 2023-04-04 | |
Chemenu | CM256394-1g |
3-(Pyridin-2-yl)-1H-indole-2-carboxylic acid |
1220019-51-1 | 95% | 1g |
$167 | 2023-02-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 053836-500mg |
3-(2-Pyridinyl)-1H-indole-2-carboxylic acid |
1220019-51-1 | 500mg |
3851.0CNY | 2021-07-05 | ||
TRC | P997503-10mg |
3-(2-Pyridinyl)-1H-indole-2-carboxylic Acid |
1220019-51-1 | 10mg |
$ 65.00 | 2022-06-03 |
3-(2-Pyridinyl)-1H-indole-2-carboxylic acid 関連文献
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1. Back matter
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
3-(2-Pyridinyl)-1H-indole-2-carboxylic acidに関する追加情報
Introduction to 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid (CAS No: 1220019-51-1)
3-(2-Pyridinyl)-1H-indole-2-carboxylic acid, identified by the CAS number 1220019-51-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule combines the structural motifs of pyridine and indole, two prominent scaffolds widely recognized for their biological activity and synthetic utility. The presence of a carboxylic acid functional group at the 2-position of the indole ring enhances its reactivity, making it a valuable intermediate in the development of novel therapeutic agents.
The compound’s dual aromatic system, comprising a pyridine ring and an indole core, imparts unique electronic and steric properties that are exploited in medicinal chemistry. Pyridine derivatives are well-documented for their role in modulating various biological pathways, while indole-based structures are frequently encountered in natural products and pharmacologically active molecules. The combination of these motifs in 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid suggests potential applications in drug discovery, particularly in targeting diseases where these structural features exhibit therapeutic promise.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such hybrid compounds in rational drug design. The scaffold flexibility offered by the pyridine-indole connection allows for the optimization of binding interactions with biological targets. For instance, studies have demonstrated that indole-pyridine hybrids can exhibit potent activity against enzymes and receptors involved in inflammation, cancer, and neurodegenerative disorders. This has spurred interest in synthesizing derivatives of 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid to fine-tune their pharmacokinetic and pharmacodynamic profiles.
In the context of modern pharmaceutical research, 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid serves as a versatile building block for constructing more complex molecules. Its carboxylic acid moiety can be readily functionalized through esterification, amidation, or coupling reactions, enabling the creation of libraries of analogs for high-throughput screening. Such strategies have been successfully employed to identify lead compounds with improved efficacy and reduced toxicity. The compound’s compatibility with various synthetic methodologies makes it an attractive choice for medicinal chemists seeking to explore new chemical space.
The biological relevance of 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid is further underscored by its potential role as a precursor to bioactive natural products. Many organisms produce complex indole derivatives that serve as signaling molecules or defense agents. By leveraging synthetic biology and biocatalysis, researchers aim to mimic these natural processes using 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid as a starting material. This approach not only accelerates the discovery of novel compounds but also provides insights into biosynthetic pathways that could inspire new therapeutic strategies.
From a mechanistic perspective, the reactivity of 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid is influenced by its electronic distribution across the pyridine and indole rings. The carboxylic acid group is typically more nucleophilic than aliphatic counterparts due to resonance stabilization, while the pyridine nitrogen can participate in hydrogen bonding or coordinate with metal ions depending on the reaction conditions. These properties make it a versatile intermediate for both organic synthesis and coordination chemistry applications.
The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds like 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid in addressing unmet medical needs. Clinical trials have begun evaluating derivatives with enhanced solubility, bioavailability, and target specificity. For example, modifications at the 3-position of the indole ring have shown promise in modulating receptor affinity while minimizing off-target effects. Such findings highlight the importance of structural optimization in translating promising candidates from bench to market.
Environmental considerations also play a role in the development of sustainable synthetic routes for 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid. Green chemistry principles advocate for minimizing waste and energy consumption during production processes. Advances in catalytic methods have enabled more efficient conversions without compromising yield or purity, aligning with global efforts to reduce the environmental footprint of pharmaceutical manufacturing.
In conclusion,3-(2-Pyridinyl)-1H-indole-2-carboxylic acid (CAS No: 1220019-51-1) represents a cornerstone compound in modern drug discovery programs. Its unique structural features offer opportunities for designing molecules with tailored biological activity across multiple therapeutic areas. As research continues to uncover new synthetic strategies and applications,3-(2-Pyridinyl)-1H-indole-2-carboxylic acid is poised to remain at the forefront of pharmaceutical innovation.
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